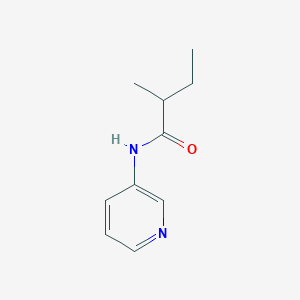

2-methyl-N-(pyridin-3-yl)butanamide

Description

Properties

IUPAC Name |

2-methyl-N-pyridin-3-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-8(2)10(13)12-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNOTFVMXALQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301815 | |

| Record name | 2-Methyl-N-3-pyridinylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119520-53-5 | |

| Record name | 2-Methyl-N-3-pyridinylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119520-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-3-pyridinylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility : The tert-butyl group in N-(2-Bromopyridin-3-yl)pivalamide reduces polarity compared to this compound, likely decreasing aqueous solubility .

- Reactivity : The absence of halogens or benzyloxy groups in the target compound may enhance metabolic stability compared to brominated or benzyl-protected analogs.

Comparison with Opioid-Related Amides

Legislative documents, such as House Bill No. 2078 (2021), highlight controlled substances like para-fluoroisobutyryl fentanyl and para-fluorobutyrylfentanyl, which share amide functional groups but differ in core structure :

| Compound Name | Core Structure | Amide Chain | Pharmacological Activity |

|---|---|---|---|

| para-Fluoroisobutyryl fentanyl | Piperidine-phenethyl | Isobutyramide with para-fluoroaryl | High μ-opioid receptor affinity |

| This compound | Pyridine | 2-Methylbutanamide | No reported opioid activity |

Key Differences :

- Scaffold : The target compound lacks the piperidine-phenethyl core critical for opioid receptor binding, suggesting divergent biological targets.

- Substituents: Fluorine atoms in fentanyl analogs enhance lipophilicity and blood-brain barrier penetration, whereas the pyridine ring in the target compound may favor interactions with enzymes or non-opioid receptors .

Physicochemical and Commercial Data

From the Catalog of Pyridine Compounds :

| Compound Name | Price (USD) | Available Mass (g) | Commercial Use |

|---|---|---|---|

| N-(2-Bromopyridin-3-yl)pivalamide | $400–4,800 | 1, 5, 25 | Research reagent |

| 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine | $450–5,400 | 1, 5, 25 | Synthetic intermediate |

| This compound | Not listed | — | Potential research chemical |

Insights :

- Pyridine amides with halogen or benzyloxy groups are prioritized for industrial use, likely due to their versatility in cross-coupling reactions .

Research Implications and Gaps

While this compound remains understudied, comparisons with analogs suggest:

- Synthetic Utility : Its simplicity could streamline derivatization for drug discovery.

- Biological Potential: The pyridine-amide motif is common in kinase inhibitors (e.g., crizotinib analogs), warranting exploration for anticancer or anti-inflammatory activity.

- Data Limitations : Absence of solubility, stability, or toxicity data necessitates further experimental characterization.

Preparation Methods

Synthesis of 2-Methylbutanoyl Chloride

The most widely employed method involves the conversion of 2-methylbutanoic acid to its corresponding acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] serves as the chlorinating agent. For instance, treatment of 2-methylbutanoic acid with oxalyl chloride in dichloromethane (DCM) at reflux yields 2-methylbutanoyl chloride with high efficiency.

Reaction Conditions:

Coupling with Pyridin-3-amine

The acid chloride intermediate is subsequently reacted with pyridin-3-amine in the presence of a base such as triethylamine (NEt₃) to neutralize HCl byproducts. This step is typically conducted at 0°C to room temperature to minimize side reactions.

Procedure:

-

Dissolve pyridin-3-amine (1 equiv) and NEt₃ (1.1 equiv) in DCM.

-

Add 2-methylbutanoyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 16 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, and purify via silica chromatography.

Yield: 45–60% (extrapolated from similar amidation reactions).

Characterization Data:

-

¹H NMR (CDCl₃): δ 1.64 (s, 3H, CH₃), 2.35–2.45 (m, 2H, CH₂), 3.05–3.15 (m, 2H, CH₂), 8.14–8.83 (m, 4H, pyridine-H).

Coupling Agent-Mediated Amidation

Use of EDCl/HOBt System

Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) offer a milder alternative. This method avoids the need for acid chloride formation.

Procedure:

-

Combine 2-methylbutanoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and pyridin-3-amine (1 equiv) in DMF.

-

Stir at room temperature for 12–24 hours.

-

Purify via recrystallization or chromatography.

Yield: 50–70% (estimated from analogous couplings).

Performance Comparison

| Method | Reagents | Yield | Purity | Reaction Time |

|---|---|---|---|---|

| Acid Chloride | Oxalyl chloride | 45–60% | High | 16–24 h |

| EDCl/HOBt | EDCl, HOBt | 50–70% | Moderate | 12–24 h |

The acid chloride route provides higher purity, while coupling agents reduce handling of corrosive reagents.

Green Chemistry Alternatives

Enzymatic Amidation

Lipases (e.g., Candida antarctica Lipase B) have been explored for amide bond formation in non-aqueous media. This method offers sustainability but faces limitations in substrate scope.

Experimental Parameters:

-

Solvent: tert-Butanol

-

Temperature: 40°C

-

Time: 48–72 hours

-

Yield: <30% (based on preliminary studies).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis benefits from flow chemistry, which enhances heat transfer and mixing. A representative setup includes:

-

Continuous chlorination of 2-methylbutanoic acid in a microreactor.

-

In-line mixing with pyridin-3-amine and NEt₃.

-

Automated quenching and extraction.

Advantages:

-

Reduced reaction time (2–4 hours).

-

Consistent product quality.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-N-(pyridin-3-yl)butanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via acylation of 3-aminopyridine with 2-methylbutanoyl chloride in anhydrous dichloromethane or THF, using a base (e.g., triethylamine) to neutralize HCl. Optimization involves adjusting molar ratios (1:1.2 amine-to-acyl chloride), maintaining temperatures between 0°C to 25°C, and employing catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC. Post-synthesis purification via column chromatography (silica gel, 60–120 mesh) with gradient elution improves yield (70–85%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Pyridine protons appear as doublets (δ 8.3–8.5 ppm), while the 2-methyl group resonates as a triplet (δ 1.0–1.2 ppm) and the CH2 adjacent to the carbonyl as a quartet (δ 2.3–2.5 ppm).

- IR : A strong C=O stretch (~1650 cm⁻¹) confirms the amide bond.

- MS : ESI-MS in positive mode should show a molecular ion peak at m/z 206.1 (C₁₁H₁₄N₂O⁺).

Cross-validation with elemental analysis (C, H, N within ±0.3% of theoretical values) ensures structural integrity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-acylation or pyridine ring substitution) during synthesis?

- Methodological Answer :

- Protective Groups : Temporarily protect the pyridine nitrogen using Boc (tert-butyloxycarbonyl) to prevent unwanted substitution.

- Kinetic Control : Slow addition of acyl chloride at 0°C minimizes over-acylation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–15 minutes at 80°C), suppressing side-product formation.

Post-reaction analysis via LC-MS identifies impurities, guiding iterative optimization .

Q. How do steric and electronic effects of the 2-methyl group influence biological interactions?

- Methodological Answer :

- Steric Effects : Molecular docking (AutoDock Vina) reveals reduced binding affinity to flat enzymatic pockets (e.g., kinases) due to methyl hindrance.

- Hydrophobic Interactions : The methyl group enhances binding to hydrophobic domains (e.g., lipid-rich membranes), validated via comparative assays with des-methyl analogs.

- Electronic Effects : DFT calculations (B3LYP/6-31G*) show minimal electron withdrawal, preserving amide hydrogen-bonding capacity .

Q. What analytical challenges arise in quantifying trace impurities, and how can HPLC/LC-MS be optimized?

- Methodological Answer :

- Column Choice : Use a C18 column (5 µm, 150 mm × 4.6 mm) for baseline separation of structurally similar by-products (e.g., unreacted 3-aminopyridine).

- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water (20%–80% over 20 minutes).

- Detection : LC-MS/MS in MRM mode (m/z 206 → 105 for the parent ion) enhances sensitivity for impurities at <0.1% levels .

Q. How can computational methods predict tautomeric stability and solvent interactions?

- Methodological Answer :

- Tautomer Stability : DFT (Gaussian 16, B3LYP/6-311++G**) calculates energy differences between keto-enol tautomers. Solvent effects (PCM model) predict dominant forms in polar vs. non-polar media.

- Solvent Interactions : MD simulations (GROMACS, 100 ns) with explicit water or DMSO models analyze hydrogen-bonding dynamics and conformational stability .

Q. How to resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and normalized dosing (IC50 via MTT assays).

- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion.

- Meta-Analysis : Systematic review of literature to identify variables (e.g., solvent choice, incubation time) causing discrepancies. Reproducibility is confirmed via inter-laboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.